Piperidin-4-yl nicotinate hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-yl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-2-1-5-13-8-9)15-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNOMYVDJADGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696417 | |
| Record name | Piperidin-4-yl pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-64-7 | |
| Record name | Piperidin-4-yl pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification and Hydrolysis Route to 4-Piperidone Hydrochloride Hydrate
A patented process describes the preparation of 4-piperidone hydrochloride hydrate, a key intermediate, via:
Step 1: Etherification
N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium (commonly methanol) in the presence of an acid catalyst such as p-toluene sulphonic acid (PTSA). The reaction is performed initially at 25–30 °C, then temperature is raised to 37–40 °C during acid addition, followed by maintaining at ~62 °C for 60 minutes to yield N-Carbethoxy-4,4-dimethoxypiperidine.
This step achieves high conversion monitored by gas chromatography (GC) with yields around 83% and purity >99%.Step 2: Hydrolysis to 4-Piperidone Hydrochloride Hydrate
Concentrated hydrochloric acid (30%) is added to the 4,4-dimethoxypiperidine at 10 °C, then the mixture is heated to 75 °C for 4 hours. After reaction completion (monitored by GC), excess HCl is distilled off under vacuum, and isopropyl alcohol is added to precipitate the product.
The product is filtered and dried to yield 4-piperidone hydrochloride hydrate with 86% yield and >98% purity.
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Etherification | N-Carbethoxy-4-piperidone, TMOF, PTSA, MeOH, 62 °C, 60 min | 82.9 | 99.05 | GC monitored, high purity product |
| Hydrolysis | 4,4-dimethoxypiperidine, HCl (30%), 75 °C, 4 h | 86.37 | 98.08 | Vacuum distillation, IPA precipitation |
This two-step process is noted for its simplicity, environmental friendliness, and scalability, making it suitable for industrial production.
Functionalization to Piperidin-4-yl Nicotinate
Amination and Coupling with Nicotinic Acid Derivatives
A key step involves introducing the amino group at the 4-position of the piperidine ring and coupling with nicotinic acid derivatives:
Synthesis of 4-amino-1-t-butoxycarbonylpiperidine is achieved by reacting 4-piperidone hydrochloride with ammonia in ethanol under nitrogen protection, followed by reduction with sodium borohydride at controlled temperature (<30 °C). The product is purified by filtration and washing, with a molar yield of approximately 82%.
The 4-amino piperidine derivative is then reacted with 2-chloro-3-pyridyl carboxylic acid (nicotinic acid derivative) in the presence of sodium carbonate and potassium iodide in dimethyl sulfoxide at 100 °C. After reaction completion, acidification and filtration yield the crude product, which is recrystallized from isopropanol/water to give the nicotinate derivative with a molar yield around 71%.
| Reaction Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of 4-piperidone | NH3 in EtOH, Ti(OiPr)4, NaBH4, <30 °C, 4 h | 82 | Nitrogen atmosphere, controlled temp |
| Coupling with nicotinic acid derivative | 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI, DMSO, 100 °C | 71 | Recrystallization in isopropanol/water |
Formation of Hydrochloride Salt
The final step involves converting the piperidin-4-yl nicotinate into its hydrochloride salt form to improve stability and handling. This is typically done by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Summary Table of Preparation Methods
Research Findings and Notes
The etherification-hydrolysis route to 4-piperidone hydrochloride hydrate is well-documented for its high yield and purity, using mild conditions and common reagents, making it industrially viable.
Mannich condensation remains a classical method for piperidin-4-one derivatives but may require further steps for nicotinate coupling.
The amination step using ammonia and titanium tetraisopropoxide with sodium borohydride reduction is efficient, yielding high-purity 4-amino piperidine intermediates.
Coupling with nicotinic acid derivatives under basic conditions in dimethyl sulfoxide provides the desired nicotinate ester with good yield and crystallinity after purification.
Hydrogenation methods using palladium on carbon catalysts offer milder alternatives to platinum-based catalysts, reducing cost and safety concerns.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nicotinate moiety to its reduced forms.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced nicotinate derivatives, and substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Enzyme Inhibition
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors : Piperidin-4-yl nicotinate hydrochloride has been investigated for its inhibitory effects on 11β-HSD1, an enzyme implicated in metabolic disorders such as obesity and diabetes. Studies have shown that modifications of related compounds can enhance their inhibitory potency, making them potential candidates for treating metabolic diseases .
- Anti-cancer Research
-
Neuroprotective Effects
- Research indicates that nicotinic acid derivatives can exhibit neuroprotective properties. This compound may enhance cognitive function and protect against neurodegenerative diseases by modulating cholinergic signaling pathways.
Biochemical Studies
This compound is also utilized in various biochemical assays:
- Thin Layer Chromatography (TLC) : It serves as a reference compound in TLC for analyzing the purity and composition of synthesized compounds.
- Bioactive Screening Libraries : The compound is included in libraries for high-throughput screening to identify new bioactive molecules with therapeutic potential .
Case Study 1: Metabolic Disease Treatment
A study focused on the design and synthesis of piperidine derivatives demonstrated significant inhibition of 11β-HSD1 activity. Compounds were evaluated through scintillation proximity assays, revealing several candidates with IC50 values in the low nanomolar range, indicating strong potential for further development into therapeutic agents for metabolic disorders .
Case Study 2: Cancer Therapeutics
In another investigation, piperidinyl derivatives were synthesized and tested against NSD2. The results indicated that these compounds could effectively reduce NSD2 activity, suggesting their utility in treating cancers associated with aberrant histone methylation .
Potential Future Directions
The ongoing research into this compound points towards several promising avenues:
- Development of New Drug Candidates : Continued exploration of its analogs may yield novel therapeutics targeting metabolic and oncological diseases.
- Expanded Biochemical Applications : Its role as a tool compound in biochemical assays could lead to new discoveries in drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of Piperidin-4-yl nicotinate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the nicotinate moiety can influence metabolic pathways. The compound may exert its effects through binding to DNA or proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the structural features, molecular properties, and applications of piperidin-4-yl nicotinate hydrochloride analogs:
*Hypothetical structure inferred from analogs.
Key Differences in Pharmacological Activity
- Ester vs. Nitrile Functionalization : Piperidine-4-carbonitrile hydrochloride (C6H11ClN2) exhibits reactivity due to its nitrile group, enabling participation in click chemistry or nucleophilic substitutions for drug discovery . In contrast, ester-containing compounds like 2-(4-piperidinyl)ethyl nicotinate hydrochloride may influence bioavailability and metabolic stability in vivo .
- Pyridine Substitution Patterns : 6-(Piperidin-4-ylmethoxy)nicotinic acid contains a carboxylic acid group, enhancing solubility and enabling conjugation with other pharmacophores (e.g., kinase inhibitors) . Pyridine-4-carboximidamidate chloride, with an amidine group, is critical for synthesizing pyrimidine-based antiviral agents .
Research and Development Implications
This compound and its analogs are pivotal in medicinal chemistry for their modular structures. For instance:
- Drug Intermediate Versatility : Pyridine-4-carboximidamidate chloride has enabled the synthesis of tetrahydropyridinylpyrimidine derivatives with antitumor activity .
- Structural Tuning : Substituting ester groups with nitriles or carboxylic acids (as in 6-(piperidin-4-ylmethoxy)nicotinic acid) allows optimization of solubility and target binding .
Biological Activity
Piperidin-4-yl nicotinate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring and a nicotinate moiety, which contribute to its unique chemical properties. The molecular formula is CHNO·HCl, with a molecular weight of approximately 246.7 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine ring can interact with various receptors and enzymes, influencing metabolic pathways and cellular functions.
- DNA Binding : The nicotinate moiety may facilitate binding to DNA or proteins, leading to alterations in gene expression and cellular behavior.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. For instance, it has been noted to inhibit the proliferation of MDA-MB-231 (breast cancer) and OVCA-432 (ovarian cancer) cells in vitro .
- Mechanistic Insights : The anticancer activity is believed to involve induction of apoptosis and inhibition of cell cycle progression. Specific pathways affected include those related to mitochondrial function and apoptosis regulation .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity : In vitro studies indicate that the compound possesses activity against various bacterial strains, suggesting potential applications in treating infections.
- Mechanisms : The antimicrobial effects may result from disrupting bacterial cell membranes or interfering with metabolic processes critical for bacterial survival.
Research Findings and Case Studies
A summary of key research findings regarding this compound is presented in the table below:
Case Study: Anticancer Activity
In a notable study, this compound was evaluated for its effects on hepatocellular carcinoma (HCC). The compound was shown to significantly inhibit tumor growth in animal models, demonstrating a superior safety profile compared to conventional treatments like sorafenib. This suggests its potential as a new therapeutic option for HCC patients .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidin-4-yl nicotinate hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling nicotinic acid derivatives with piperidin-4-ol intermediates, followed by hydrochlorination. Optimization may include adjusting reaction temperature (e.g., 50–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., DCC for esterification). Parallel monitoring via TLC or HPLC ensures intermediate purity . Mannich reactions, as demonstrated in analogous piperidine derivatives, can guide amine component selection and stoichiometric ratios .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency procedures : For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Validate receptor-binding models using competitive inhibition assays (e.g., radioligand displacement for nicotinic acetylcholine receptors).
- Statistical analysis : Apply ANOVA to compare inter-study variability and identify confounding factors (e.g., impurity profiles or solvent effects) .
Q. What strategies can stabilize this compound under varying storage conditions?
- Methodological Answer :
- Thermal stability : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis.
- Humidity control : Use desiccants (e.g., silica gel) to mitigate hygroscopic degradation.
- Long-term stability studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?
- Methodological Answer :
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to simulate Phase I metabolism.
- Isotopic labeling : Incorporate ¹⁴C or deuterium at the piperidine ring to track metabolic cleavage sites via LC-MS/MS.
- Enzyme inhibition assays : Test cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility profiling : Use shake-flask method with buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
- Temperature dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters.
- Co-solvency studies : Evaluate solubility enhancers (e.g., cyclodextrins) for formulation compatibility .
Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
